MK-0731 - 845256-65-7

MK-0731

Catalog Number: EVT-287856
CAS Number: 845256-65-7
Molecular Formula: C25H28F3N3O2
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0731 is a kinesin spindle protein inhibitor and antineoplastic agent.
MK0731 is a synthetic small molecule with potential antineoplastic activity. MK0731 selectively inhibits kinesin spindle protein (KSP), which may result in the inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and apoptosis in tumor cells that overexpress KSP.
Classification and Source

MK-0731 is classified as a kinesin spindle protein inhibitor. It was developed through a systematic approach to enhance the efficacy and reduce toxicity associated with earlier compounds in the same class. The compound's design involved modifications to improve its pharmacokinetic properties, particularly by incorporating fluorine atoms into its structure to enhance potency and reduce efflux by P-glycoprotein .

Synthesis Analysis

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with readily available dihydropyridinones.
  2. Fluorination: The introduction of fluorine is achieved using reagents like Ruppert-Prakash reagent (TMSCF3), which allows for selective fluorination at the α-position of the piperidine ring.
  3. Cyclopropanation: A cyclopropanation reaction is employed to introduce additional structural complexity.
  4. Deprotection Steps: Multiple deprotection steps are necessary to yield the final product, including silyl group removal and Boc deprotection .
Molecular Structure Analysis

MK-0731 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's core structure includes a piperidine ring substituted with fluorinated phenyl groups and other moieties that enhance its binding affinity for kinesin spindle protein.

Structural Features

  • Piperidine Ring: Central to its activity, this nitrogen-containing ring is crucial for binding.
  • Fluorine Substituents: These enhance lipophilicity and affect the compound's interaction with biological targets.
  • Stereochemistry: The specific stereochemical configuration of MK-0731 is vital for its potency and selectivity against kinesin spindle protein .
Chemical Reactions Analysis

MK-0731 undergoes various chemical reactions that are important for its function as an inhibitor. Key reactions include:

  1. Binding Interactions: MK-0731 binds non-competitively to kinesin spindle protein, suggesting an allosteric mechanism rather than direct competition with ATP or microtubules .
  2. Metabolic Transformations: In vivo studies indicate that MK-0731 may be subject to metabolic processes that can affect its efficacy and safety profile.

Understanding these reactions provides insight into how MK-0731 functions at a molecular level and informs strategies for optimizing its therapeutic use.

Mechanism of Action

The mechanism of action for MK-0731 primarily involves the inhibition of kinesin spindle protein, which is essential for proper mitotic spindle formation during cell division. By inhibiting this protein:

  • Mitotic Arrest: Cells experience a halt in division due to disrupted spindle dynamics.
  • Induction of Apoptosis: Prolonged mitotic arrest can lead to programmed cell death in tumor cells.

Research indicates that MK-0731 demonstrates high selectivity for kinesin spindle protein over other kinesins, which minimizes off-target effects that could lead to toxicity .

Physical and Chemical Properties Analysis

MK-0731 exhibits several physical and chemical properties that are relevant for its application in cancer therapy:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents, which aids in formulation for intravenous administration.
  • Stability: The compound shows stability under physiological conditions, although it may undergo metabolic conversion .

These properties are crucial for understanding how MK-0731 behaves in biological systems and how it can be effectively administered.

Applications

MK-0731 has significant potential applications in oncology, particularly for treating solid tumors that are resistant to conventional therapies like taxanes. Clinical trials have demonstrated its ability to induce stable disease in patients with advanced cancers, highlighting its potential as part of combination therapies or as a second-line treatment option.

Research Directions

Further research is needed to explore:

  • Combination Therapies: Investigating MK-0731's efficacy when used alongside other chemotherapeutics.
  • Mechanistic Studies: Understanding detailed mechanisms at the molecular level could lead to improved analogs with better efficacy and safety profiles.

Properties

CAS Number

845256-65-7

Product Name

MK-0731

IUPAC Name

(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

Molecular Formula

C25H28F3N3O2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1

InChI Key

MYBGWENAVMIGMM-GIFXNVAJSA-N

SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
MK 0731
MK-0731
MK731 cpd

Canonical SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.